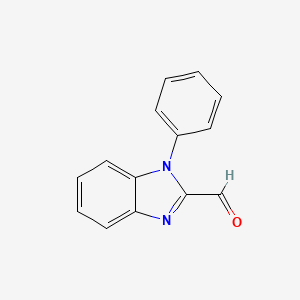
5-amino-N'-hydroxypyridine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N'-hydroxypyridine-2-carboximidamide is a chemical compound that belongs to the class of hydroxypyridinones. These compounds are known for their ability to chelate metal ions, making them useful in various applications, particularly in the pharmaceutical industry. The compound’s structure includes an amino group, a hydroxyl group, and a carboxamidine group attached to a pyridine ring, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N'-hydroxypyridine-2-carboximidamide typically involves the reaction of 2-chloropyridine with hydroxylamine to form 2-hydroxypyridine. This intermediate is then reacted with an amine to introduce the amino group, followed by the addition of a carboxamidine group through a reaction with cyanamide under acidic conditions. The overall reaction conditions require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common. The final product is typically purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-amino-N'-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halides like chlorine or bromine, along with catalysts such as palladium, are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while reduction can produce various amines or alcohols. Substitution reactions can lead to the formation of halogenated pyridines or other substituted derivatives.
Aplicaciones Científicas De Investigación
5-amino-N'-hydroxypyridine-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metal ion transport and storage in biological systems.
Industry: The compound is used in the development of metal chelators for industrial processes, including water treatment and catalysis.
Mecanismo De Acción
The mechanism of action of 5-amino-N'-hydroxypyridine-2-carboximidamide involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its amino, hydroxyl, and carboxamidine groups. This chelation process can inhibit the activity of metal-dependent enzymes or facilitate the removal of excess metal ions from biological systems. The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved are related to metal ion transport and homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxypyridinones: These compounds share the hydroxyl and pyridine structure but may differ in the position and type of substituents.
Aminopyridines: Compounds with amino groups attached to the pyridine ring, but lacking the hydroxyl or carboxamidine groups.
Carboxamidines: Compounds with carboxamidine groups but different core structures.
Uniqueness
5-amino-N'-hydroxypyridine-2-carboximidamide is unique due to the combination of its functional groups, which provide a versatile platform for metal chelation. This makes it particularly effective in applications requiring strong and specific metal ion binding, such as in therapeutic agents for metal ion-related disorders or in industrial processes involving metal catalysis.
Propiedades
Fórmula molecular |
C6H8N4O |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
5-amino-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H8N4O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,7H2,(H2,8,10) |
Clave InChI |
KCQSBYIYZPJKOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1N)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Diphenyl [chloro(pyridin-4-yl)methyl]phosphonate](/img/structure/B8615661.png)




